molecular formula C29H36IO2P B14747012 (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide CAS No. 1107-86-4

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide

Cat. No.: B14747012
CAS No.: 1107-86-4
M. Wt: 574.5 g/mol
InChI Key: OJLTVTQJIGREKZ-UHFFFAOYSA-M
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Description

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The presence of the triphenylphosphine group in the molecule imparts unique chemical properties, making it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 10-methoxy-10-oxodecyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

Scientific Research Applications

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of (10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide involves its interaction with specific molecular targets. The triphenylphosphine group can interact with various enzymes and proteins, affecting their function. The compound may also participate in redox reactions, altering the cellular redox state and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used reagent in organic synthesis.

    Tetraphenylphosphonium chloride: Another phosphonium salt with similar applications.

    (10-Methoxy-10-oxodecyl)triphenylphosphonium bromide: A bromide analog with similar chemical properties

Uniqueness

(10-Methoxy-10-oxodecyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain and iodide ion, which impart distinct chemical properties. These properties make it particularly useful in certain chemical reactions and applications where other phosphonium salts may not be as effective .

Properties

CAS No.

1107-86-4

Molecular Formula

C29H36IO2P

Molecular Weight

574.5 g/mol

IUPAC Name

(10-methoxy-10-oxodecyl)-triphenylphosphanium;iodide

InChI

InChI=1S/C29H36O2P.HI/c1-31-29(30)24-16-5-3-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,2-6,16-17,24-25H2,1H3;1H/q+1;/p-1

InChI Key

OJLTVTQJIGREKZ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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